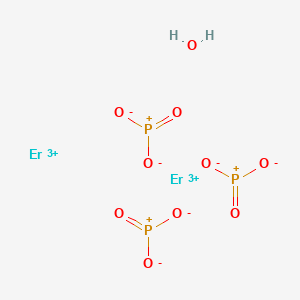
dioxido(oxo)phosphanium;erbium(3+);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxido(oxo)phosphanium;erbium(3+);hydrate is a chemical compound that contains erbium, a rare earth element, in its trivalent state
Vorbereitungsmethoden
The synthesis of dioxido(oxo)phosphanium;erbium(3+);hydrate typically involves the reaction of erbium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated and purified through crystallization. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pH, and concentration to ensure high yield and purity.
Analyse Chemischer Reaktionen
Dioxido(oxo)phosphanium;erbium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dioxido(oxo)phosphanium;erbium(3+);hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of complex organic molecules.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: The compound is used in the production of specialized materials, such as phosphors for display technologies and lasers.
Wirkmechanismus
The mechanism of action of dioxido(oxo)phosphanium;erbium(3+);hydrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to certain proteins and enzymes, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Dioxido(oxo)phosphanium;erbium(3+);hydrate can be compared with other similar compounds, such as:
Dioxido(oxo)phosphanium;holmium(3+);hydrate: Similar in structure but contains holmium instead of erbium.
Zinc,dioxido(oxo)phosphanium: Contains zinc instead of erbium and has different chemical properties.
Erbium(III) oxide: Another erbium-containing compound with different applications and properties
Eigenschaften
Molekularformel |
Er2H2O10P3+3 |
|---|---|
Molekulargewicht |
589.45 g/mol |
IUPAC-Name |
dioxido(oxo)phosphanium;erbium(3+);hydrate |
InChI |
InChI=1S/2Er.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |
InChI-Schlüssel |
TXMXYYHCCIAUPI-UHFFFAOYSA-K |
Kanonische SMILES |
O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Er+3].[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)
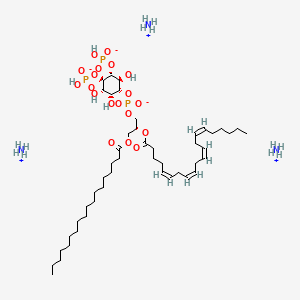


![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
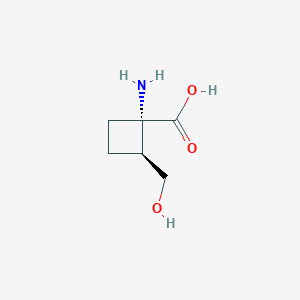
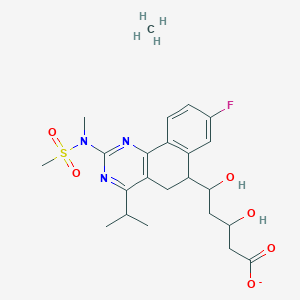


![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
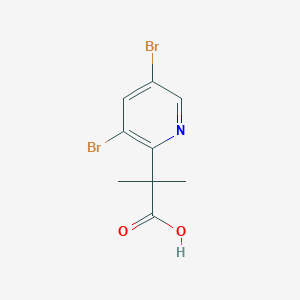
![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)

